Regiochemical Purity & Positional Isomer Differentiation for 2624417-30-5
The target compound is a specific positional isomer defined by its 2-bromo-4-fluoro-3-methyl substitution pattern . It is distinct from the commonly available analog 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene (CAS 2586127-11-7) and other isomers like 2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene (CAS 2807455-37-2) . While all share the same molecular formula (C14H12BrFO), their different substitution patterns lead to distinct chemical and biological properties .
| Evidence Dimension | Regiochemical Substitution Pattern |
|---|---|
| Target Compound Data | 1-(Benzyloxy)-2-bromo-4-fluoro-3-methylbenzene |
| Comparator Or Baseline | 1-(Benzyloxy)-2-bromo-5-fluoro-4-methylbenzene (CAS 2586127-11-7) and 2-(Benzyloxy)-1-bromo-3-fluoro-5-methylbenzene (CAS 2807455-37-2) |
| Quantified Difference | Positional isomers with different bromo, fluoro, and methyl group arrangements |
| Conditions | Regiochemistry defined by systematic IUPAC nomenclature and unique CAS registry numbers |
Why This Matters
In medicinal chemistry and SAR studies, even a single-atom positional change can drastically alter a molecule's 3D conformation and biological activity, making the selection of the correct isomer critical for reproducible research and patent integrity.
